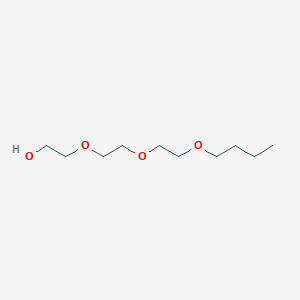

Monoéther de butylglycol triéthylénique

Vue d'ensemble

Description

Le napsylate de levopropoxyphène, anhydre, est un stéréoisomère du propoxyphène, plus précisément l’énantiomère 2S, 3R. Il était principalement utilisé comme antitussif, un médicament pour le traitement de la toux et des troubles associés des voies respiratoires. Ce composé a été développé par Eli Lilly et a reçu l’approbation de la FDA le 21 mars 1962 . Il a été retiré du marché dans les années 1970.

Applications De Recherche Scientifique

Levopropoxyphene napsylate has been studied for various applications:

Chemistry: It serves as a model compound for studying stereoisomerism and chiral synthesis.

Biology: Research has focused on its interactions with biological receptors, particularly in the context of its antitussive properties.

Medicine: Although it was primarily used as an antitussive, its pharmacological profile has been explored for potential analgesic effects.

Industry: The compound’s synthesis and reactions are of interest in the development of new pharmaceuticals and chemical processes

Mécanisme D'action

Le levopropoxyphène exerce ses effets principalement par son action sur le système nerveux central. Il se lie à des récepteurs spécifiques dans le cerveau, réduisant le réflexe de toux. Contrairement à son énantiomère, le dextropropoxyphène, qui a des effets analgésiques, l’action principale du levopropoxyphène est antitussive. Il se lie faiblement au récepteur sigma-1, ce qui différencie son mécanisme de celui d’autres antitussifs .

Analyse Biochimique

Biochemical Properties

Triethylene glycol monobutyl ether plays a role in biochemical reactions, particularly as a solvent. It has been used in the synthesis of superparamagnetic iron oxide nanoparticles . The ether group in its structure is found to be more powerful than the methylene group, and the ethyl group is more effective than the hydroxyl group to improve the absorption ability of the absorbents .

Molecular Mechanism

It is known to exert its effects at the molecular level, particularly due to its solubilizing properties

Temporal Effects in Laboratory Settings

It is known to be stable under normal temperature and pressure .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Triethylene glycol monobutyl ether in animal models. It is known that ethylene glycol, a related compound, has a minimum lethal dose in various animals .

Metabolic Pathways

Ethylene glycol, a related compound, is metabolized by successive oxidations to a variety of compounds including glycoaldehyde, glycolic acid, glyoxylic acid, and oxalic acid .

Transport and Distribution

Information on the transport and distribution of Triethylene glycol monobutyl ether within cells and tissues is currently limited. It is known to be soluble in water , which may influence its distribution within biological systems.

Subcellular Localization

Given its solubility in water , it may be distributed throughout the cytoplasm or other aqueous compartments within the cell.

Méthodes De Préparation

La synthèse du levopropoxyphène implique plusieurs étapes :

Réaction de Mannich : La propiophénone réagit avec le formaldéhyde et la diméthylamine pour former l’aminocétone correspondante.

Réaction de Grignard : L’aminocétone subit une réaction avec le bromure de benzylmagnésium pour produire l’alcool aminé.

Estérification : L’alcool aminé est estérifié à l’aide d’anhydride propionique pour produire le levopropoxyphène.

Les méthodes de production industrielle impliqueraient généralement ces étapes, mais à plus grande échelle, en assurant la pureté et la constance grâce à des mesures rigoureuses de contrôle qualité.

Analyse Des Réactions Chimiques

Le napsylate de levopropoxyphène subit diverses réactions chimiques :

Oxydation : Cette réaction peut être facilitée par des réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d’acides carboxyliques.

Réduction : Des agents réducteurs courants comme l’hydrure de lithium et d’aluminium peuvent réduire le levopropoxyphène en ses alcools correspondants.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

4. Applications de la Recherche Scientifique

Le napsylate de levopropoxyphène a été étudié pour diverses applications :

Chimie : Il sert de composé modèle pour l’étude de la stéréoisomérie et de la synthèse chirale.

Biologie : La recherche s’est concentrée sur ses interactions avec les récepteurs biologiques, en particulier dans le contexte de ses propriétés antitussives.

Médecine : Bien qu’il ait été principalement utilisé comme antitussif, son profil pharmacologique a été exploré pour ses effets analgésiques potentiels.

Industrie : La synthèse et les réactions du composé présentent un intérêt dans le développement de nouveaux produits pharmaceutiques et de procédés chimiques

Comparaison Avec Des Composés Similaires

Le levopropoxyphène est comparé à d’autres composés similaires tels que :

Dextropropoxyphène : L’énantiomère aux propriétés analgésiques.

Propoxyphène : Le mélange racémique de levopropoxyphène et de dextropropoxyphène.

Dextrométhorphane : Un autre antitussif avec un mécanisme d’action différent.

Le levopropoxyphène est unique dans son action antitussive spécifique sans effets analgésiques significatifs, contrairement au dextropropoxyphène .

Activité Biologique

Triethylene glycol monobutyl ether (TGBE), a compound with the chemical formula and CAS number 143-22-6, is widely used in various industrial applications, including solvents, coatings, and cleaning agents. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article reviews the biological effects of TGBE based on diverse research findings, including toxicity studies, dermal absorption, and its impact on cellular functions.

Chemical Structure:

- Molecular Formula:

- Molecular Weight: 206.3 g/mol

- Boiling Point: 278°C

- Melting Point: -35°C

- Solubility: Miscible in water

Applications:

- Used as a solvent in inks, coatings, and hydraulic fluids.

- Acts as a plasticizer and coupling agent in various formulations.

- Employed in automotive care products and cleaning agents .

Acute Toxicity Studies

Research indicates that TGBE exhibits low acute toxicity. In studies involving rats:

- Oral doses of 3% in water showed no signs of toxicity, while 10% led to mortality by day 12 .

- Inhalation exposure to aerosolized TGBE at concentrations up to 1 g/m³ for six hours daily over nine days did not result in observable toxicity .

Dermal Absorption and Skin Irritation

A significant study assessed TGBE's ability to penetrate human skin:

- Human skin samples exposed to TGBE showed that it penetrated at rates significantly slower than monoethylene glycol ethers, indicating a reduced potential for systemic toxicity .

- Skin irritation studies revealed minimal injury to rabbit eyes and no significant skin irritation .

Long-term Exposure Studies

Long-term studies have provided insights into the chronic effects of TGBE:

- Rats fed diets containing 4% TGBE for two years exhibited no significant toxic effects .

- Prolonged exposure to supersaturated vapor did not result in treatment-related effects over 13 months .

Recent studies have explored the cellular mechanisms affected by TGBE:

- Cytotoxicity: In vitro studies demonstrated that glycol ethers, including TGBE, induced cytotoxicity at high concentrations (mM range) in stem cell-derived cardiomyocytes and hepatocytes. However, effects were generally observed at concentrations lower than those required for ethylene glycol-based compounds .

- Gene Expression Modulation: TGBE has been shown to up-regulate virulence-associated genes in Streptococcus mutans, a bacterium linked to dental caries. This suggests that TGBE may influence microbial behavior in oral environments, potentially impacting biofilm formation .

Summary of Key Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | No toxicity at 3% oral dose; mortality at 10%. |

| Dermal Absorption | Slower penetration through human skin compared to monoethylene glycol ethers. |

| Long-term Exposure | No significant toxic effects observed in rats over two years at dietary levels of 4%. |

| Cellular Effects | Induced cytotoxicity at high concentrations; up-regulation of genes related to biofilm formation. |

Case Studies

- Dermal Exposure Assessment :

- Microbial Interaction :

Propriétés

IUPAC Name |

2-[2-(2-butoxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O4/c1-2-3-5-12-7-9-14-10-8-13-6-4-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBPKKZHLDDMTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0965 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021520 | |

| Record name | 2-[2-(2-Butoxyethoxy)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [ICSC] Colorless to yellow hygroscopic liquid; [CHEMINFO] Faintly yellow-green liquid; [MSDSonline], COLOURLESS LIQUID. | |

| Record name | Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol monobutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0965 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

278 °C, Freezing point: -47.6 °C. BP: decomposes. Combustible | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0965 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

290 °F (143 °C) (CLOSED CUP), 143 °C c.c. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0965 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble in ethanol, methanol, Miscible with water., Solubility in water: miscible | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0965 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9890 g/cu cm at 20 °C, Relative density (water = 1): 0.98 (25 °C) | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0965 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0025 [mmHg], 2.50X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1 | |

| Record name | Triethylene glycol monobutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0965 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

143-22-6 | |

| Record name | Triethylene glycol monobutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylene glycol monobutyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butoxytriglycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-(2-Butoxyethoxy)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-(2-butoxyethoxy)ethoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC116GRO69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0965 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Freezing point: -35.2 °C, -35 °C | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0965 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.